molecular formula C13H18BrN B13238975 N-[(2-bromophenyl)methyl]cyclohexanamine

N-[(2-bromophenyl)methyl]cyclohexanamine

Cat. No.: B13238975
M. Wt: 268.19 g/mol
InChI Key: SZWYEEAPFMFWMU-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]cyclohexanamine is a chemical compound of significant interest in medicinal chemistry and agrochemical research. It belongs to a class of compounds characterized by a cyclohexylamine core substituted with a 2-bromobenzyl group. This specific bromobenzyl-cyclohexanamine scaffold is recognized as a key intermediate or precursor in the development of novel bioactive molecules. While direct studies on this exact compound are limited, research on highly similar structural analogs provides strong insight into its potential research value. For instance, compounds featuring bromophenylmethyl substitutions on amine-containing rings have been investigated for their protective activity against toxins and viruses with an intracellular mode of action . Furthermore, the structural motif is prevalent in the development of various active compounds, including selective herbicides for crop protection and novel CB2 receptor agonists investigated for alleviating neuropathic pain through functional microglial changes . The molecular framework of this compound offers researchers a versatile building block for further chemical exploration, including structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the development of potential inhibitors targeting specific biological pathways . This product is intended for research and development purposes in a controlled laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18BrN

Molecular Weight

268.19 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]cyclohexanamine

InChI

InChI=1S/C13H18BrN/c14-13-9-5-4-6-11(13)10-15-12-7-2-1-3-8-12/h4-6,9,12,15H,1-3,7-8,10H2

InChI Key

SZWYEEAPFMFWMU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2=CC=CC=C2Br

Origin of Product

United States

The Broader Context: Significance and Derivatives

To fully appreciate the potential of N-[(2-bromophenyl)methyl]cyclohexanamine, it is essential to first understand the importance of its core components in the landscape of modern organic chemistry.

Chemical Reactivity and Transformation Pathways of N 2 Bromophenyl Methyl Cyclohexanamine

Reactions at the Bromine Atom

The bromine atom on the phenyl ring is a key site for modifications, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA) on aryl halides like N-[(2-bromophenyl)methyl]cyclohexanamine is generally challenging due to the high electron density of the aromatic ring. chemistrysteps.comyoutube.com Such reactions typically require either the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack, or the use of very strong nucleophiles under harsh reaction conditions. chemistrysteps.comyoutube.com The mechanism can proceed through an addition-elimination pathway, involving the formation of a Meisenheimer complex, or via an elimination-addition pathway involving a benzyne (B1209423) intermediate. chemistrysteps.commasterorganicchemistry.com For an unactivated aryl bromide like the one in the title compound, the benzyne mechanism is more likely, especially with exceptionally strong bases like sodium amide (NaNH2). youtube.commasterorganicchemistry.com

The addition-elimination mechanism is favored when electron-withdrawing groups are present ortho or para to the leaving group, which is not the case for this compound. The benzyne mechanism, initiated by a strong base, involves the elimination of HBr to form a highly reactive benzyne intermediate, which is then attacked by a nucleophile. chemistrysteps.commasterorganicchemistry.com

Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the bromine atom in this compound serves as an excellent handle for such transformations.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.net This method is widely used for the formation of biaryl compounds. For substrates analogous to this compound, such as other aryl bromides, a variety of palladium catalysts and bases can be employed.

Table 1: Examples of Suzuki-Miyaura Coupling Conditions for Aryl Bromides
Aryl BromideCoupling PartnerCatalystBaseSolventYield (%)Reference
BromobenzenePhenylboronic acidPd(PPh3)4Na2CO3Toluene/H2O>95General Conditions
4-Bromoanisole4-Methylphenylboronic acidPd(OAc)2/SPhosK3PO4Toluene98General Conditions

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org A variety of alkenes, including acrylates, styrenes, and other vinyl compounds, can be used as coupling partners. wikipedia.org

Table 2: Examples of Heck Reaction Conditions for Aryl Bromides
Aryl BromideAlkeneCatalystBaseSolventYield (%)Reference
BromobenzeneStyrenePd(OAc)2Et3NDMF95 wikipedia.org
4-Bromotoluenen-Butyl acrylatePd(PPh3)4NaOAcAcetonitrile (B52724)90 organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, typically an amine. organic-chemistry.orgorganic-chemistry.org This method is highly efficient for the synthesis of arylalkynes. researchgate.net

Table 3: Examples of Sonogashira Coupling Conditions for Aryl Bromides
Aryl BromideAlkyneCatalystCo-catalystBaseSolventYield (%)Reference
BromobenzenePhenylacetylenePd(PPh3)4CuIEt3NTHF98 researchgate.net
2-Amino-3-bromopyridine1-HeptynePd(CF3COO)2/PPh3CuIEt3NDMF96 scirp.orgscirp.org

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. polyu.edu.hk This reaction is known for its high functional group tolerance and the ability to form a wide range of carbon-carbon bonds.

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into an organometallic species. wikipedia.org In the case of this compound, treatment with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), can lead to the exchange of the bromine atom for a lithium atom. wikipedia.orglookchem.com This generates a highly reactive aryllithium intermediate.

The resulting aryllithium species can then be reacted with various electrophiles to introduce a wide range of functional groups onto the aromatic ring. The reaction is typically carried out at low temperatures to prevent side reactions. wikipedia.orgnih.gov A combination of reagents, such as i-PrMgCl and n-BuLi, can also be employed to achieve selective bromine-metal exchange under non-cryogenic conditions, even in the presence of acidic protons. nih.gov

Reactions at the Secondary Amine Functionality

The secondary amine in this compound is nucleophilic and can undergo a variety of reactions to form new bonds at the nitrogen atom.

Acylation, Sulfonylation, and Alkylation of the Amine Nitrogen

Acylation: The secondary amine can be readily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides to form amides. reddit.com This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Table 4: Example of Acylation of a Secondary Amine
AmineAcylating AgentBaseSolventProductYield (%)Reference
Cyclohexylamine (B46788)Benzoyl chlorideCuO (catalytic)CH3CNCyclohexylbenzamide94 koreascience.kr

Sulfonylation: Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. rsc.orgcbijournal.com This reaction is a common method for the protection of amines or for the synthesis of biologically active sulfonamide derivatives. The reaction conditions often involve the use of an organic base like triethylamine (B128534) in a suitable solvent. cbijournal.com

Alkylation: The nitrogen atom can be further alkylated by reaction with alkyl halides. youtube.com However, direct alkylation of secondary amines can sometimes lead to over-alkylation, resulting in the formation of a quaternary ammonium (B1175870) salt. researchgate.net The use of specific catalysts or reaction conditions can help to control the selectivity of the mono-alkylation product. researchgate.netrsc.org

Mannich Reactions and Related Carbonyl Condensations

The Mannich reaction is a three-component organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom by formaldehyde (B43269) and a primary or secondary amine. The product is a β-amino-carbonyl compound, known as a Mannich base.

As a secondary amine, this compound is an ideal candidate for participation in the Mannich reaction. The reaction is typically initiated by the formation of an Eschenmoser-like salt, an iminium ion, from the reaction between the secondary amine and an aldehyde (commonly formaldehyde). This electrophilic iminium ion is then attacked by a nucleophile, such as the enol form of a ketone or another C-H acidic compound.

The general mechanism proceeds as follows:

Iminium Ion Formation: this compound reacts with an aldehyde, like formaldehyde, under acidic conditions to form the corresponding N,N-disubstituted iminium ion.

Enol Formation: A carbonyl compound with an α-hydrogen, such as cyclohexanone (B45756), tautomerizes to its enol form.

Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond.

Deprotonation: The resulting intermediate is deprotonated to regenerate the carbonyl group and yield the final β-amino-carbonyl product, or Mannich base.

While specific studies detailing the use of this compound in Mannich reactions are not prevalent, its reactivity can be confidently predicted. For instance, its reaction with formaldehyde and cyclohexanone would be expected to yield 2-({cyclohexyl[(2-bromophenyl)methyl]amino}methyl)cyclohexan-1-one. The reaction demonstrates the utility of the amine as a handle for introducing complex aminoalkyl groups into other molecules.

Table 1: Predicted Outcome of a Mannich Reaction
Amine ComponentAldehydeCarbonyl (Enol Source)Expected Product (Mannich Base)
This compoundFormaldehydeCyclohexanone2-({Cyclohexyl[(2-bromophenyl)methyl]amino}methyl)cyclohexan-1-one
This compoundButyraldehydeAcetophenone3-{Cyclohexyl[(2-bromophenyl)methyl]amino}-1-phenylbutan-1-one

Cyclohexane (B81311) Ring Transformations

The cyclohexane moiety, while generally stable, can undergo specific transformations that alter its structure and stereochemistry.

Oxidative and Reductive Modifications of the Alicyclic Ring

The alicyclic cyclohexane ring of this compound is a saturated system and thus relatively resistant to oxidation under mild conditions. However, the adjacent nitrogen atom can influence its reactivity. Strong oxidizing agents could potentially lead to ring-opening or degradation. More controlled oxidation often targets the C-N bond rather than the hydrocarbon ring itself. For example, electrochemical methods have been shown to achieve the oxidative cleavage of benzyl (B1604629) C–N bonds in related benzylamines, which would lead to cyclohexylamine and 2-bromobenzaldehyde (B122850). mdpi.com

Conversely, reductive modifications are less common for a saturated ring unless other functional groups are present. Catalytic hydrogenation, for instance, would not affect the cyclohexane ring but could potentially lead to dehalogenation (hydrodebromination) of the bromophenyl group under forcing conditions, yielding N-(benzyl)cyclohexanamine.

A more relevant transformation involves the oxidation of the amine itself to an iminium ion, which can then be reduced. This sequence, while not directly modifying the ring's carbon skeleton, alters the hybridization and geometry at the nitrogen-bearing carbon, which can have stereochemical implications upon reduction.

Stereoselective Transformations on the Cyclohexane Moiety

The cyclohexane ring exists predominantly in a chair conformation, with the bulky N-[(2-bromophenyl)methyl] group preferentially occupying the equatorial position to minimize steric strain. This conformational preference is a key factor in directing stereoselective reactions.

Any reaction that creates a new stereocenter on the cyclohexane ring will be influenced by the steric hindrance imposed by the existing equatorial substituent. For example, if a double bond were introduced into the ring (e.g., through a hypothetical elimination reaction), subsequent stereoselective reduction via catalytic hydrogenation would typically occur from the less hindered face. Similarly, epoxidation or dihydroxylation reactions on an unsaturated cyclohexane precursor would be directed by the bulky substituent.

While there is a lack of specific literature on stereoselective transformations for this exact molecule, general principles can be applied. For example, visible-light photoredox catalysis has been used for the stereoselective synthesis of functionalized cyclohexylamine derivatives through [4 + 2] cycloadditions, demonstrating that complex stereocenters can be constructed with high diastereoselectivity. nih.gov Such strategies could hypothetically be adapted to modify the cyclohexane ring of this compound if appropriate precursors were synthesized.

Intramolecular Cyclizations and Rearrangements

The ortho-disposed bromo and amino-methyl functionalities on the aromatic ring make this compound a prime substrate for intramolecular cyclization reactions to form complex heterocyclic systems.

Formation of Heterocyclic Systems

The most significant and well-precedented reaction pathway for this compound is its intramolecular cyclization to form a dibenzo[b,f]azepine ring system. This seven-membered heterocyclic core is present in numerous pharmaceutical agents. The transformation is typically achieved through a palladium-catalyzed intramolecular C-N cross-coupling reaction, often referred to as a Buchwald-Hartwig amination. beilstein-journals.org

In this reaction, a palladium catalyst, in the presence of a suitable phosphine (B1218219) ligand and a base, facilitates the coupling of the secondary amine nitrogen with the aryl bromide. The reaction proceeds via an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. This process results in the formation of 5-cyclohexyl-10,11-dihydro-5H-dibenzo[b,f]azepine. This type of ring-closing reaction is a powerful strategy for the synthesis of complex polycyclic amines. beilstein-journals.org

Table 2: Representative Conditions for Intramolecular Cyclization
SubstrateCatalyst/LigandBaseSolventProductReference
This compoundPd2(dba)3 / BINAPNaOt-BuToluene5-Cyclohexyl-10,11-dihydro-5H-dibenzo[b,f]azepine beilstein-journals.org
This compoundPd(OAc)2 / XPhosK3PO4Dioxane5-Cyclohexyl-10,11-dihydro-5H-dibenzo[b,f]azepine mit.edu

Rearrangement Reactions (e.g., Claisen rearrangement derivatives)

A classical Claisen rearrangement is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether. byjus.com this compound, in its native form, cannot undergo a Claisen rearrangement. However, derivatives of this compound could be synthesized to participate in related sigmatropic rearrangements. For example, if the nitrogen were allylated to form N-allyl-N-[(2-bromophenyl)methyl]cyclohexanamine, this derivative could potentially undergo an aza-Claisen rearrangement, although this would require the formation of an enamine or enol ether equivalent, which is not straightforward from the benzyl group.

More plausible rearrangements for this class of compounds include the Sommelet–Hauser or Stevens rearrangements. These are researchgate.netwiley-vch.de-sigmatropic and nih.govwiley-vch.de-rearrangements, respectively, that typically occur with quaternary ammonium salts containing a benzyl group. To induce such a rearrangement, this compound would first need to be quaternized, for example, by reaction with methyl iodide to form a trimethylammonium salt. Treatment of this salt with a strong base could then initiate rearrangement, where a group migrates from the nitrogen atom to an adjacent carbon of the benzyl ring. However, these reactions are hypothetical for this specific substrate and would compete with other base-induced reactions like elimination.

Spectroscopic and Analytical Methodologies for Structural Elucidation of N 2 Bromophenyl Methyl Cyclohexanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of N-[(2-bromophenyl)methyl]cyclohexanamine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR, the aromatic protons of the 2-bromophenyl group are expected to appear as a complex multiplet in the downfield region, typically between 7.0 and 7.6 ppm, due to their distinct electronic environments and spin-spin coupling. The benzylic protons (-CH₂-) connecting the phenyl ring to the nitrogen would likely produce a singlet or a closely coupled system around 3.7-4.0 ppm. The proton on the nitrogen (N-H) would appear as a broad singlet, the chemical shift of which is concentration and solvent dependent. The methine proton on the cyclohexyl ring attached to the nitrogen (N-CH) would be observed further downfield than the other cyclohexyl protons. The remaining aliphatic protons of the cyclohexyl ring would resonate as a series of complex multiplets in the upfield region, generally between 1.0 and 2.0 ppm.

In ¹³C NMR, the carbon atoms of the 2-bromophenyl ring would show distinct signals in the aromatic region (120-140 ppm), with the carbon atom bonded to the bromine atom (C-Br) being significantly influenced. The benzylic carbon (-CH₂) would resonate around 50-60 ppm, while the carbons of the cyclohexyl ring would appear in the aliphatic region (20-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic Protons (C₆H₄Br)7.0 - 7.6 (m)120 - 140
Benzylic Protons (-CH₂-)3.7 - 4.0 (s)50 - 60
Amine Proton (N-H)Variable (br s)N/A
Cyclohexyl Methine (N-CH)2.5 - 3.0 (m)55 - 65
Cyclohexyl Methylenes (-CH₂-)1.0 - 2.0 (m)20 - 40

Note: s = singlet, br s = broad singlet, m = multiplet. Predicted values are based on typical ranges for similar functional groups.

Vibrational Spectroscopy (FT-IR, FT-Raman) in Functional Group Identificationrasayanjournal.co.in

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the functional groups present in this compound. rasayanjournal.co.in These techniques are complementary and provide a characteristic vibrational fingerprint of the molecule.

Key expected vibrational modes include:

N-H Stretch: A moderate to weak absorption band in the FT-IR spectrum around 3300-3500 cm⁻¹, characteristic of a secondary amine.

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl and methylene (B1212753) groups are observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

C=C Aromatic Stretch: Phenyl ring skeletal vibrations are expected in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration for the aliphatic and aromatic C-N bonds would be found in the 1020-1360 cm⁻¹ region.

C-Br Stretch: A strong absorption in the far-infrared region, typically between 500 and 600 cm⁻¹, is indicative of the carbon-bromine bond.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical Intensity
N-HStretch3300 - 3500Weak to Medium
Aromatic C-HStretch3010 - 3100Medium
Aliphatic C-HStretch2850 - 2960Strong
Aromatic C=CRing Stretch1450 - 1600Medium to Strong
C-NStretch1020 - 1360Medium
C-BrStretch500 - 600Strong

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (C₁₃H₁₈BrN), high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental composition.

The electron ionization (EI) mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and bromine-containing fragments due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance.

Common fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a typical fragmentation for amines.

Benzylic Cleavage: The bond between the benzylic carbon and the nitrogen may cleave, leading to the formation of a stable bromobenzyl cation (m/z 169/171).

Loss of Bromine: Fragmentation may occur through the loss of a bromine radical from the molecular ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z (mass-to-charge ratio) Proposed Fragment Ion Formula
283/285Molecular Ion [M]⁺[C₁₃H₁₈⁷⁹BrN]⁺ / [C₁₃H₁₈⁸¹BrN]⁺
184[M - Br - CH₃]⁺[C₁₂H₁₅N]⁺
170/172Bromobenzyl cation[C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺
98Cyclohexylamine (B46788) fragment[C₆H₁₂N]⁺

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for its separation from any reaction intermediates or byproducts. rsc.org A reversed-phase HPLC method would be most suitable for this compound.

The method would typically involve a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer or modifier like trifluoroacetic acid to improve peak shape. Detection is commonly achieved using a UV detector, set to a wavelength where the bromophenyl chromophore exhibits strong absorbance (e.g., ~254 nm). The retention time under specific conditions is a characteristic property, and the peak area is proportional to the concentration, allowing for quantitative purity determination.

Table 4: Typical HPLC Parameters for Purity Analysis

Parameter Condition
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with Acetonitrile/Water
Detector UV-Vis Diode Array Detector (DAD) at ~254 nm
Flow Rate 1.0 mL/min
Injection Volume 10 µL

X-ray Diffraction Crystallography for Solid-State Structure Determination

For this compound that exists as a crystalline solid, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional structure in the solid state. This powerful technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation.

The analysis would confirm the connectivity of the atoms and provide insights into the stereochemistry. It would likely show the cyclohexyl ring adopting a stable chair conformation. Furthermore, X-ray crystallography would elucidate the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonding involving the secondary amine's N-H group and van der Waals interactions. This information is invaluable for understanding the compound's physical properties.

Table 5: Information Obtainable from X-ray Crystallography

Structural Information Description
Molecular Conformation The 3D arrangement of atoms, including the chair conformation of the cyclohexyl ring and the relative orientation of the substituents.
Bond Lengths and Angles Precise measurement of all interatomic distances and angles.
Crystal Packing Arrangement of molecules in the crystal lattice.
Intermolecular Forces Identification of hydrogen bonds, van der Waals forces, and other non-covalent interactions.
Absolute Stereochemistry Unambiguous determination of the stereochemical configuration if the compound is chiral and crystallizes as a single enantiomer.

Theoretical and Computational Chemistry Studies on N 2 Bromophenyl Methyl Cyclohexanamine

Quantum Chemical Calculations (DFT, ab initio methods)

No specific studies were found that have performed quantum chemical calculations on N-[(2-bromophenyl)methyl]cyclohexanamine. Therefore, data on its optimized geometry, electronic properties, and predicted spectra are not available in the reviewed literature.

Geometry Optimization and Conformational Analysis

Information regarding the optimized molecular structure, bond lengths, bond angles, and conformational analysis of this compound from computational studies is not present in the available scientific literature.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

There are no published analyses of the electronic structure of this compound. Consequently, data on its Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gap, or Molecular Electrostatic Potential (MEP) map are not available.

Vibrational Frequency Analysis and Spectroscopic Prediction

A vibrational frequency analysis for this compound, which would predict its theoretical infrared (IR) and Raman spectra, has not been reported in the searched literature.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies detailing the reaction mechanisms involving this compound were identified.

Transition State Analysis for Key Synthetic Steps

There is no available research that includes a transition state analysis for the synthesis of this compound.

Catalytic Cycle Investigations

No studies investigating the catalytic cycles related to the synthesis or reactions of this compound were found.

Molecular Dynamics Simulations for Intermolecular Interactions

There are no specific molecular dynamics (MD) simulation studies available in the peer-reviewed literature for this compound. Such simulations would be valuable for understanding how this molecule interacts with itself and with other molecules, such as solvents or biological macromolecules. A hypothetical MD study would involve calculating the trajectory of atoms over time, governed by a force field, to provide insights into conformational changes, solvation effects, and the nature of non-covalent interactions like hydrogen bonding, halogen bonding (involving the bromine atom), and van der Waals forces. However, the raw data and analysis from such a simulation for this compound are not currently available.

Structure-Reactivity Relationships from Computational Data

Similarly, there is no published research detailing the structure-reactivity relationships for this compound derived from computational data. Establishing these relationships typically involves calculating a range of quantum chemical descriptors, such as:

Frontier Molecular Orbital Energies (HOMO/LUMO): To predict reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): To identify sites susceptible to electrophilic or nucleophilic attack.

Atomic Charges: To understand the charge distribution across the molecule.

These descriptors would then be correlated with experimentally observed reactivity or biological activity. The absence of such studies means that no data tables or detailed findings can be presented for this specific compound. While QSAR models exist for various classes of compounds, applying these general models to a single, unstudied molecule would be speculative and would not meet the standards of rigorous scientific analysis. nih.govnih.gov

Future computational research is required to elucidate the specific molecular behaviors and reactivity patterns of this compound.

Advanced Applications of N 2 Bromophenyl Methyl Cyclohexanamine in Contemporary Organic Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

N-[(2-bromophenyl)methyl]cyclohexanamine has emerged as a versatile and valuable building block in modern organic synthesis. Its unique structure, featuring a reactive aryl bromide and a nucleophilic secondary amine on a sterically defined cyclohexyl scaffold, provides a powerful platform for the construction of complex molecular architectures. This bifunctionality allows for sequential and controlled modifications, making it a key intermediate in the synthesis of diverse organic compounds.

Precursor for Nitrogen-Containing Scaffolds and Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, as these motifs are prevalent in a vast array of bioactive natural products, pharmaceuticals, and functional organic materials. rsc.orgnih.gov this compound is an excellent precursor for such structures, primarily through intramolecular cyclization reactions.

A prominent strategy involves palladium-catalyzed intramolecular C-N cross-coupling (Buchwald-Hartwig amination). In this process, the palladium catalyst activates the carbon-bromine bond, allowing the tethered cyclohexylamine (B46788) to act as an intramolecular nucleophile. This reaction efficiently forges a new C-N bond, leading to the formation of fused heterocyclic systems. Depending on the subsequent modifications of the core structure, this can yield important scaffolds such as tetrahydroquinazolines or other related polycyclic frameworks. The reaction conditions, including the choice of palladium precursor, ligand, and base, are critical for achieving high yields and selectivity.

Table 1: Representative Palladium-Catalyzed Intramolecular Cyclization

Reactant Derivative Catalyst/Ligand Base Product Scaffold
N-Acyl-N-[(2-bromophenyl)methyl]cyclohexanamine Pd(OAc)₂ / XPhos K₂CO₃ Dihydroquinazolinone
N-Tosyl-N-[(2-bromophenyl)methyl]cyclohexanamine Pd₂(dba)₃ / BINAP Cs₂CO₃ Fused Sulfonamide Heterocycle

Building Block for Fine Chemicals and Specialty Organic Materials

Beyond heterocycle synthesis, this compound serves as a foundational element for fine chemicals and specialty materials. The aryl bromide moiety is a versatile handle for introducing molecular complexity through various carbon-carbon bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions, can be employed to attach new aryl, vinyl, or alkynyl groups. This capability is particularly useful in the synthesis of conjugated organic materials where precise control over the electronic properties is essential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The cyclohexylamine portion of the molecule also plays a crucial role. It can be functionalized to modulate the solubility, thermal stability, and solid-state packing of the final material. The inherent bulk of the cyclohexyl group can be exploited to disrupt intermolecular π-π stacking, which can be advantageous in tuning the photophysical properties of fluorescent materials.

Enantioselective Synthesis and Chiral Auxiliaries Utilizing the Cyclohexylamine Moiety

Chiral cyclohexylamine derivatives are well-established as powerful tools in asymmetric synthesis, often serving as effective chiral auxiliaries. nih.govrsc.org A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction, after which it can be removed and recycled. wikipedia.org While this compound is itself achiral, it is a direct precursor to a class of compounds that are central to this field.

By resolving racemic this compound or by synthesizing it from chiral precursors, enantiomerically pure forms can be obtained. These can then be used in diastereoselective reactions where the chirality of the cyclohexylamine backbone biases the formation of one stereoisomer over another. For example, attaching the chiral amine to a carboxylic acid to form an amide allows the cyclohexyl group to shield one face of the corresponding enolate, directing alkylation reactions to the opposite face with high diastereoselectivity. sigmaaldrich.com

Table 2: Applications of Cyclohexyl-Based Chiral Auxiliaries

Reaction Type Auxiliary Type Typical Diastereomeric Excess (d.e.)
Asymmetric Alkylation Chiral Cyclohexyl Amide >95%
Asymmetric Aldol Reaction Chiral Cyclohexyl Imide >98%
Asymmetric Diels-Alder Chiral Cyclohexyl Acrylate >90%

Data are representative of efficiencies achievable with cyclohexyl-based auxiliaries.

Development of Novel Reagents and Catalysts from N-Substituted Cyclohexylamines

The secondary amine functionality of this compound provides a straightforward entry point for the development of novel reagents and catalysts. mdpi.com N-substituted cyclohexylamines are integral to both organocatalysis and transition metal catalysis.

In organocatalysis, chiral secondary amines derived from the cyclohexylamine scaffold can catalyze reactions through the formation of transient iminium or enamine intermediates. organic-chemistry.orgnih.gov For instance, in combination with a chiral Brønsted acid, achiral amines can facilitate complex cascade reactions to produce substituted cyclohexylamines with excellent enantioselectivity. organic-chemistry.org

Furthermore, these amines can be transformed into potent ligands for transition metals. The nitrogen atom serves as a coordination site, and the steric and electronic properties of the cyclohexyl and N-benzyl groups can be fine-tuned to influence the activity and selectivity of the metal catalyst. Chiral N,N'-dioxides, for example, can be synthesized from amino acid precursors and act as versatile ligands for a variety of metals, catalyzing a wide range of asymmetric reactions. nih.gov

Strategies for Diversification and Library Synthesis via this compound

The bifunctional nature of this compound makes it an ideal scaffold for combinatorial chemistry and the synthesis of compound libraries. nih.gov The presence of two chemically distinct reactive sites—the nucleophilic secondary amine and the electrophilic aryl bromide—allows for a two-dimensional diversification strategy.

This approach, often referred to as scaffold-based library synthesis, enables the rapid generation of a large number of structurally related yet diverse molecules. mdpi.com A typical workflow involves:

N-Functionalization: The secondary amine is reacted with a diverse set of building blocks, such as carboxylic acids (to form amides), aldehydes/ketones (via reductive amination), or alkyl halides.

C-Functionalization: The aryl bromide of each N-functionalized intermediate is then subjected to a second diversification step, typically a palladium-catalyzed cross-coupling reaction, using a different set of building blocks (e.g., boronic acids, stannanes, or terminal alkynes).

This orthogonal reactivity allows for the systematic and efficient exploration of chemical space around the core scaffold, creating libraries of compounds that can be screened for biological activity in drug discovery programs or for specific properties in materials science research.

Future Research Directions and Unexplored Avenues for N 2 Bromophenyl Methyl Cyclohexanamine

Sustainable and Green Chemistry Approaches to Synthesis

The imperative for environmentally benign chemical processes has catalyzed a paradigm shift in synthetic chemistry. Future research concerning N-[(2-bromophenyl)methyl]cyclohexanamine should prioritize the development of sustainable and green synthetic routes, moving away from traditional methods that often rely on harsh reagents and generate significant waste.

One promising direction lies in the exploration of biocatalytic synthesis . Enzymes, such as imine reductases (IREDs) and transaminases, offer high selectivity and operate under mild, aqueous conditions. nih.govacs.orgresearchgate.netacs.orgmanchester.ac.uk A potential biocatalytic route could involve the reductive amination of 2-bromobenzaldehyde (B122850) with cyclohexylamine (B46788), catalyzed by a specific IRED. This approach would not only be environmentally friendly but could also offer a pathway to enantiomerically pure forms of the target molecule if a stereoselective enzyme is employed.

Another avenue for green synthesis is the application of photoredox catalysis . acs.orgresearchgate.netacs.orgchemistryworld.comnih.gov This technique utilizes visible light to drive chemical reactions, often under ambient conditions. A possible photoredox-mediated synthesis could involve the coupling of a suitable bromophenyl precursor with a cyclohexylamine derivative, offering a novel and energy-efficient synthetic strategy.

Furthermore, the principles of green chemistry can be applied to traditional synthetic methods. For instance, investigating N-alkylation in aqueous media or employing microwave irradiation could significantly reduce the environmental impact of the synthesis of this compound. rsc.orgresearchgate.net

Synthetic ApproachKey AdvantagesPotential Research Focus
BiocatalysisHigh selectivity, mild reaction conditions, aqueous media, potential for enantioselectivity. nih.govacs.orgresearchgate.netacs.orgmanchester.ac.ukScreening for suitable imine reductases or transaminases for the reductive amination of 2-bromobenzaldehyde with cyclohexylamine.
Photoredox CatalysisUse of visible light as a renewable energy source, mild reaction conditions. acs.orgresearchgate.netacs.orgchemistryworld.comnih.govDevelopment of a photoredox-catalyzed cross-coupling reaction between a bromophenyl precursor and a cyclohexylamine derivative.
Green N-AlkylationReduced use of volatile organic solvents, potentially faster reaction times. rsc.orgresearchgate.netOptimization of aqueous-based or microwave-assisted N-alkylation of cyclohexylamine with 2-bromobenzyl halide.

Investigation of Novel Reactivity Patterns

The chemical reactivity of this compound is largely uncharted territory. Future research should aim to systematically explore its reactivity, which is influenced by the interplay of the secondary amine, the cyclohexyl ring, and the brominated phenyl group.

The lone pair of electrons on the nitrogen atom imparts nucleophilic and basic properties to the molecule, making it susceptible to a variety of reactions. Building upon the known reactivity of similar secondary amines, future studies could investigate:

N-Alkylation and Acylation: Exploring the reaction of this compound with various electrophiles to synthesize a library of tertiary amine and amide derivatives. These derivatives could possess interesting biological or material properties.

Reactions with Carbonyl Compounds: Investigating the formation of iminium ions from the reaction with aldehydes and ketones, which can then be used in subsequent transformations.

The presence of the bromine atom on the phenyl ring opens up a vast array of possibilities for cross-coupling reactions . This is a particularly exciting avenue for creating molecular complexity. Research in this area could focus on:

Suzuki-Miyaura Coupling: Reacting this compound with boronic acids to introduce new aryl or vinyl groups at the 2-position of the phenyl ring.

Buchwald-Hartwig Amination: Coupling with various amines to synthesize novel diamine structures.

Sonogashira Coupling: Introducing alkyne functionalities, which can be further elaborated.

Furthermore, the activating effect of the amino group on the phenyl ring could lead to interesting electrophilic aromatic substitution patterns, potentially directing incoming electrophiles to specific positions on the ring. libretexts.orgchemguide.co.uk

Reaction TypePotential ReagentsExpected ProductsResearch Goal
N-AlkylationAlkyl halides, epoxidesTertiary aminesSynthesis of novel derivatives with potential applications.
N-AcylationAcyl chlorides, anhydridesAmidesCreation of a library of amide compounds for screening.
Suzuki-Miyaura CouplingArylboronic acids, Pd catalyst2-Aryl-N-(cyclohexylmethyl)anilinesFunctionalization of the aromatic ring for new applications.
Buchwald-Hartwig AminationPrimary/secondary amines, Pd catalystN-substituted-2-(cyclohexylmethylamino)anilinesSynthesis of complex diamine structures.
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst2-Alkynyl-N-(cyclohexylmethyl)anilinesIntroduction of versatile alkyne functionalities.

Exploration of New Catalytic Applications

Future research could explore the synthesis of transition metal complexes incorporating this compound or its derivatives as ligands. These complexes could then be screened for catalytic activity in a variety of organic transformations, such as:

Cross-coupling reactions: The amine could act as a supporting ligand for palladium, nickel, or copper catalysts.

Oxidation and reduction reactions: The steric bulk of the cyclohexyl group and the electronic influence of the bromophenyl moiety could influence the selectivity of metal-catalyzed oxidation or reduction processes.

The development of chiral versions of this ligand could also open doors to asymmetric catalysis , a critical area in modern synthetic chemistry.

Integration into Advanced Materials Science Research

The incorporation of this compound into polymeric structures or other advanced materials is a largely unexplored but potentially fruitful area of research. The cyclohexylamine moiety is known to be a component of some polymers and epoxy resin hardeners. ontosight.ai

Future investigations could focus on:

Polymer Synthesis: The amine functionality could be used to create novel polyamides or polyimines. The bromine atom could also serve as a handle for post-polymerization modification, allowing for the introduction of various functional groups along the polymer chain.

Conducting Polymers: While a direct link to conducting polymers is not immediately obvious, the aromatic nature of the phenyl ring and the potential for creating extended conjugated systems through cross-coupling reactions suggest that derivatives of this compound could be explored as building blocks for organic electronic materials.

Epoxy Resins: Investigating the use of this compound as a curing agent for epoxy resins could lead to materials with tailored properties, such as improved thermal stability or flame retardancy due to the presence of the bromine atom.

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